Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions using amines.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Difluoromethyl and monofluoromethyl derivatives.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3-(trifluoromethyl)phenylpiperazine-1-carboxylate
- Tert-butyl 4-amino-2-(trifluoromethyl)phenylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct electronic and steric properties. This positioning influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and synthesis.
Biological Activity
Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1255098-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and potentially affects its interaction with biological targets. The compound's piperidine structure is known to influence various pharmacological properties, including receptor binding and enzyme inhibition.
Biological Activity Overview
Research has indicated that compounds containing piperidine and trifluoromethyl groups can exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating a potential role in treating conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. For instance, a study using MDA-MB-231 breast cancer cells indicated that compounds structurally similar to this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM .
In Vivo Studies
In vivo studies involving animal models have also been performed. For example, a recent investigation assessed the compound's effects on lupus disease models in mice. The treatment led to a reduction in autoantibody titers and inflammatory markers, suggesting an immunomodulatory effect .
Data Table: Summary of Biological Activities
Activity Type | Model/Cell Line | Concentration Range | Observed Effect |
---|---|---|---|
Antitumor | MDA-MB-231 | 10 - 100 µM | Inhibition of proliferation |
Anti-inflammatory | Murine lupus model | Varies | Reduced autoantibody levels |
Neuroprotection | Neurodegenerative models | Varies | Protection against neuronal death |
Properties
IUPAC Name |
tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIQYBKJHLHGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610365 | |
Record name | tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-67-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.